molecular formula C6H11B B1527649 1-(Bromomethyl)-1-methylcyclobutane CAS No. 98775-14-5

1-(Bromomethyl)-1-methylcyclobutane

Cat. No. B1527649
CAS RN: 98775-14-5
M. Wt: 163.06 g/mol
InChI Key: BHJMIRNMEIFCGF-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role in chemical reactions or its uses in industry or research.



Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the raw materials used, the conditions required (like temperature or pressure), and the mechanism of the reaction.



Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and conformational flexibility. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties can include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

  • Synthesis of Cyclopropanes

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds have been used in the synthesis of cyclopropanes.
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis route chosen. Typically, this involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
    • Results: The outcome is the formation of cyclopropane structures, which are important in various areas of chemistry.
  • Synthesis of Heterocycles

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds are used in the synthesis of heterocycles.
    • Method: Again, the specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
    • Results: The outcome is the formation of heterocyclic structures, which are key components in a wide range of chemical compounds, including many pharmaceuticals.
  • Synthesis of Other Organic Compounds

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds are used in the synthesis of a wide range of other organic compounds.
    • Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
    • Results: The outcome is the formation of a wide range of organic compounds, which have numerous applications in various fields.
  • Bromomethylation of Thiols

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds, such as “1-(Bromomethyl)-1-methylcyclobutane”, can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
    • Method: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
    • Results: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
  • Generation of Organometallics by Metal–Halogen Exchange

    • Field: Organometallic Chemistry
    • Application: Bromomethyl compounds can be used in the generation of organometallics by metal–halogen exchange .
    • Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable metal under controlled conditions .
    • Results: The outcome is the formation of organometallic compounds, which have numerous applications in various fields .
  • Synthesis of Benzyl (Bromomethyl) Sulfane

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds can be used in the synthesis of benzyl (bromomethyl) sulfane .
    • Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions .
    • Results: The outcome is the formation of benzyl (bromomethyl) sulfane, which has been used as an olefination reagent .
  • Preparation of Benzyl (Bromomethyl) Sulfane

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds can be used in the preparation of benzyl (bromomethyl) sulfane .
    • Method: Several attempts to prepare benzyl (bromomethyl) sulfane through exposure of benzylmercaptan to paraformaldehyde and hydrobromic acid .
    • Results: The outcome is the formation of benzyl (bromomethyl) sulfane, previously used as an olefination reagent .
  • Generation of Organometallics by Metal–Halogen Exchange

    • Field: Organometallic Chemistry
    • Application: Bromomethyl compounds can be used in the generation of organometallics by metal–halogen exchange .
    • Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable metal under controlled conditions .
    • Results: The outcome is the formation of organometallic compounds, which have numerous applications in various fields .
  • Synthesis of Benzyl (Bromomethyl) Sulfane

    • Field: Organic Chemistry
    • Application: Bromomethyl compounds can be used in the synthesis of benzyl (bromomethyl) sulfane .
    • Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions .
    • Results: The outcome is the formation of benzyl (bromomethyl) sulfane, which has been used as an olefination reagent .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves predicting or proposing future research directions. It can include potential applications, modifications to improve its properties, or new reactions it could be used in.


I hope this general guide is helpful. For a detailed analysis of a specific compound, consulting scientific literature or databases is usually necessary. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous substances.


properties

IUPAC Name

1-(bromomethyl)-1-methylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJMIRNMEIFCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-methylcyclobutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sano, T Matsumoto, M Nakao - Tetrahedron Letters, 2014 - Elsevier
The Horner–Wadsworth–Emmons reactions of ethyl 2-fluoro-2-diethylphosphonoacetate with 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)cyclopentanone (2-OBO-cyclopentanone) …
Number of citations: 17 www.sciencedirect.com
C Roberts, JC Walton - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
Hydrogen abstraction from spiro[2.3] hexane by t-butoxyl radicals gave spiro[2.3] hex-2-yl radicals; their rearrangement to cyclobutenylethyl radicals was followed by kinetic esr …
Number of citations: 7 pubs.rsc.org

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